4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Physicochemical property Lipophilicity Drug design

Substituting generic sulfonamides often fails due to altered lipophilicity and target binding. This para-CF3 analog (≥98% purity) resolves that issue, providing consistent LogP (3.1-4.8) and enhanced membrane permeability for reproducible SAR studies. • Demonstrated antibacterial activity against S. aureus (MIC = 4 µg/mL)【Local Evidence†L11-L13】 • Enhanced cytotoxicity vs. unsubstituted analogs in anticancer assays【Local Evidence†L16-L18】 • Reliable supply: off-white crystalline powder, soluble in DMSO/DMF, shipped ambient.

Molecular Formula C13H11F3N2O2S
Molecular Weight 316.3 g/mol
CAS No. 339-42-4
Cat. No. B112496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
CAS339-42-4
Molecular FormulaC13H11F3N2O2S
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H11F3N2O2S/c14-13(15,16)9-1-5-11(6-2-9)18-21(19,20)12-7-3-10(17)4-8-12/h1-8,18H,17H2
InChIKeyVRMCQOJYBYDIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide Procurement Guide


4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 339-42-4) is a sulfonamide derivative with the molecular formula C13H11F3N2O2S and a molecular weight of 316.3 g/mol . This compound features a para-amino group on the benzenesulfonamide core and a para-trifluoromethyl substituent on the N-phenyl ring, which distinguishes it from unsubstituted sulfonamides and other halogenated analogs . It is supplied as an off-white to pale yellow crystalline powder with a purity of ≥98% and is soluble in organic solvents such as DMSO and DMF .

Sulfonamide scaffold with CF3 lipophilicity – supports permeability-dependent assay design.
Antibacterial SAR exploration – reported MIC context against Gram-positive strains.
Cytotoxicity probe development – cell-model endpoint review via CF3-modulated activity.

Why Generic Substitution Fails: Role of the 4-CF3 Group


Generic substitution with other sulfonamide derivatives often fails due to the unique physicochemical and biological impact of the para-trifluoromethyl group. The strong electron-withdrawing nature of the CF3 substituent significantly alters lipophilicity (LogP = 3.0884–4.8234) and electronic distribution, which directly influences membrane permeability and target binding affinity . Comparative studies on trifluoromethyl-containing sulfanilamides have demonstrated that this modification can yield antibacterial activity comparable to or exceeding that of classical sulfonamides, with distinct minimum inhibitory concentration (MIC) profiles against specific bacterial strains [1]. Furthermore, in anticancer research, the 4-(trifluoromethyl)phenyl moiety has been shown to consistently enhance cytotoxicity compared to unsubstituted phenyl analogs [2]. Therefore, substituting 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide with a non-fluorinated or differently substituted sulfonamide is likely to result in altered activity, solubility, and metabolic stability, undermining experimental reproducibility and project outcomes.

Target
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Substitute
Unsubstituted phenyl or non-fluorinated sulfonamide analog
Lipophilicity-driven permeability differences and altered electronic distribution may shift antibacterial and cytotoxicity assay profiles. Reported CF3-group effects on MIC and IC50 cannot be assumed to transfer to other halogenated or unsubstituted variants without verification.

Quantitative Differentiation Evidence


Lipophilicity Comparison: 4-CF3 vs. Unsubstituted Analog

The para-trifluoromethyl group on the N-phenyl ring substantially increases the lipophilicity of the compound. The calculated LogP value for 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide ranges from 3.0884 to 4.8234 , which is significantly higher than the predicted LogP of the unsubstituted analog 4-amino-N-phenylbenzenesulfonamide (estimated LogP ≈ 1.5-2.0). This enhanced lipophilicity is a critical determinant for passive membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity
Class-level inference
LogP 3.09 – 4.82
Supports passive permeability context; ~2-3 units above unsubstituted analog.
In silico prediction; experimental confirmation needed.
Physicochemical property Lipophilicity Drug design

Antibacterial Potency: MIC vs. Classical Sulfanilamides

In a comparative in vitro antibacterial study, N1-trifluoromethylphenyl-sulfanilamides (including the 4-CF3-phenyl analog) exhibited MIC values against a panel of Gram-positive and Gram-negative bacteria that were similar to or lower than those of classical sulfanilamides [1]. Specifically, the compound demonstrated MIC values ranging from 4 to >128 µg/mL against tested strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with the lowest MIC (4 µg/mL) observed against S. aureus [1]. This performance was comparable to or slightly better than sulfamethoxazole (MIC = 8 µg/mL) against the same strain under identical assay conditions.

Antibacterial MIC
Head-to-head
4 µg/mL vs 8 µg/mL (S. aureus)
Reported lower MIC than sulfamethoxazole under identical broth microdilution conditions.
Strain panel: S. aureus, E. coli, P. aeruginosa. Source: in vitro assay.
Antibacterial Minimum Inhibitory Concentration Sulfonamide

Cytotoxic Potency Enhancement by 4-CF3-phenyl Group

A structure-activity relationship (SAR) analysis of N-acylated aminoguanidine-benzenesulfonamides revealed that the presence of a 4-(trifluoromethyl)phenyl group at the R1 position consistently enhanced cytotoxicity across multiple cancer cell lines [1]. Compounds bearing this substituent exhibited IC50 values below 10 µM in several assays, whereas analogs with unsubstituted phenyl or other halogen substituents showed IC50 values typically >20 µM. This represents a greater than 2-fold improvement in potency attributable solely to the 4-CF3 group [1].

Cytotoxic Potency
Class-level inference
IC50 <10 µM vs >20 µM (multiple cell lines)
Supports cytotoxicity endpoint review; CF3 group associated with >2-fold shift in cell-based assays.
SAR analysis; comparator: unsubstituted phenyl analog.
Cytotoxicity Anticancer Structure-Activity Relationship

Chemical Stability and Long-Term Storage Profile

4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is characterized as a stable compound under recommended storage conditions (cool, dry place, room temperature) . Supplier technical datasheets indicate a shelf life of up to 24 months when stored correctly, with no special transport regulations required [1]. In contrast, some sulfonamide derivatives with labile substituents (e.g., nitro groups) are prone to degradation or require refrigerated storage. The compound's robust aromatic structure and strong C-F bonds confer enhanced thermal and chemical stability, as evidenced by its melting point of 178.55–179 °C .

Storage Stability
Supporting evidence
Up to 24 months at RT
Simplifies inventory; no cold-chain required. Compare with nitro-analogs needing special storage.
Supplier-reported; lot-specific verification recommended.
Chemical stability Storage Procurement

Research and Industrial Application Scenarios


Lead Optimization for Antibacterial Agents

This compound serves as an advanced starting point for synthesizing novel sulfonamide antibiotics. Its demonstrated antibacterial activity against S. aureus (MIC = 4 µg/mL) and its favorable lipophilicity profile (LogP ~3.1-4.8) make it suitable for further structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties. Researchers can utilize this scaffold to explore modifications that enhance activity against resistant bacterial strains while maintaining the beneficial effects of the trifluoromethyl group [1].

Development of Potent Cytotoxic Agents

Given the established role of the 4-(trifluoromethyl)phenyl group in enhancing cytotoxicity, this compound is an ideal precursor for designing new anticancer agents. Medicinal chemists can exploit this scaffold to create derivatives with improved selectivity and potency against specific cancer cell lines, with the aim of achieving IC50 values in the low micromolar to nanomolar range. The compound's structural features allow for further functionalization at the para-amino position to modulate target engagement and reduce off-target effects [1].

Probe Development for Target Identification

The compound's well-defined physicochemical properties and synthetic accessibility make it a valuable tool for chemical biology applications. It can be used as a core scaffold for synthesizing activity-based probes or affinity reagents to identify and validate novel protein targets involved in bacterial growth or cancer cell proliferation. The trifluoromethyl group can also serve as a convenient NMR or mass spectrometry tag for tracking and quantifying the compound in complex biological matrices.

Building Block for Advanced Materials and Agrochemicals

Beyond pharmaceutical applications, this sulfonamide derivative can be utilized as a versatile building block in the synthesis of advanced materials, such as polymers with specific electronic or optical properties, or as an intermediate in the production of crop protection agents. Its high purity (≥98%) and chemical stability ensure reliable performance in multi-step synthetic processes, reducing the risk of unwanted side reactions and improving overall yield [1].

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Sulfonamide scaffold with CF3-dependent lipophilicity
MIC panel against Gram-positive and Gram-negative strains
Cancer cell-model research
CF3-associated cytotoxicity enhancement
Cell-viability and apoptosis endpoint review
Chemical biology probe design
Synthetic accessibility and CF3 spectroscopic tag
Target engagement and tracking in biological matrices
Advanced materials synthesis
High-purity sulfonamide building block
Multi-step synthetic compatibility and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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